Tolmetin glycinamide

Catalog No.
S578830
CAS No.
87344-05-6
M.F
C24H24N2O5
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolmetin glycinamide

CAS Number

87344-05-6

Product Name

Tolmetin glycinamide

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)O

Synonyms

McN 4366, McN-4366, tolmetin glycinamide, tolmetin glycine amide, tolmetin glycineamide

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC

Application in Pharmacology

Field: Pharmacology

Summary of Application: Tolmetin glycinamide, a derivative of the non-steroidal anti-inflammatory drug Tolmetin, is used in the treatment of rheumatoid arthritis, osteoarthritis, and gout . It has been shown to inhibit rat paw edema caused by carrageenan or kaolin and to inhibit joint and inflammatory changes in established adjuvant-induced arthritis .

Methods of Application: In experimental studies in animals, tolmetin has been shown to delay the appearance of ultraviolet-induced erythema . The antipyretic effect of tolmetin has been demonstrated in rats with yeast-induced hyperthermia .

Results or Outcomes: Tolmetin, like many other non-steroidal anti-inflammatory agents, produces lesions in the mucosa of the stomach and small intestine. This effect is less marked than with aspirin or indomethacin . In healthy volunteers, tolmetin 1200mg daily causes less gastrointestinal bleeding than therapeutically equivalent doses of aspirin given for the same period .

Application in Bioequivalence Studies

Field: Bioequivalence Studies

Summary of Application: A method was developed to accurately and rapidly determine amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma .

Methods of Application: The method was used to aid in bioequivalence studies .

Results or Outcomes: The developed method accurately and rapidly determined amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma .

Application in Drug Metabolism Studies

Field: Drug Metabolism

Summary of Application: Tolmetin glycinamide is subject to acyl glucuronidation as well as oxidative transformation . Oxidative metabolism of Tolmetin affords reactive species that may haptenize proteins and thereby contribute to the reported drug-mediated anaphylactic reactions caused by such acidic drugs .

Methods of Application: A new and robust HPLC method was developed to investigate the in vivo effect of 2 coadministered drugs/nutritional supplements on the kinetics of Tolmetin in rats .

Results or Outcomes: Non-compartmental pharmacokinetic analysis of data obtained from plasma and rat liver tissue showed significantly higher concentrations of Tolmetin in the presence of cimetidine; and significantly longer elimination half-life lives in presence of Quercetin .

Application in Analytical Chemistry

Field: Analytical Chemistry

Summary of Application: A simple, rapid, and selective method was developed for the determination of amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide from human plasma .

Methods of Application: The method involves extracting amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide with acetonitrile using coumarin as an internal standard . Chromatographic separation was carried out on a C8 column using a mixture of acetonitrile, methanol, and 1% acetic acid as the mobile phase with UV detection set at 313 nm .

Results or Outcomes: The developed method accurately and rapidly determined amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma . This method was used in a bioequivalence study of amtolmetin guacil tablets .

Application in Drug Interaction Studies

Field: Drug Interaction Studies

Summary of Application: Tolmetin glycinamide’s metabolic oxidative biotransformation can be altered by co-administered drugs or food components interacting with CYP3A4, leading to accumulation of Tolmetin in the body through a decrease of its clearance .

Methods of Application: A new and robust HPLC method was developed to investigate the in vivo effect of 2 coadministered drugs/nutritional supplements on the kinetics of Tolmetin in rats . The drugs were cimetidine (CIM), known to be a potent inhibitor of CYP3A4, an enzyme that catalyzes the oxidative metabolism, and Quercetin (QUE), which induces UGT1A6, an enzyme involved in glucuronidation of acidic drugs .

Results or Outcomes: Non-compartmental pharmacokinetic analysis of data obtained from plasma and rat liver tissue showed significantly higher concentrations of Tolmetin in the presence of CIM and significantly longer elimination half-lives in the presence of QUE . These findings might account for the side-effects associated with Tolmetin when co-administered with such kinetic modulators .

Tolmetin glycinamide is a derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of conditions such as rheumatoid arthritis and osteoarthritis. The glycinamide form serves as a prodrug, which means it is converted into the active form, tolmetin, in the body. This compound is characterized by its enhanced pharmacokinetic properties, leading to improved efficacy and reduced gastrointestinal irritation compared to its parent compound, tolmetin sodium .

Tolmetin glycinamide acts as a prodrug. After administration, TGA undergoes conversion in the body, releasing the active NSAID tolmetin []. Tolmetin's mechanism of action involves inhibiting the enzymes cyclooxygenase (COX-1 and COX-2), which are responsible for producing prostaglandins, inflammatory mediators. By reducing prostaglandin synthesis, tolmetin helps alleviate pain, inflammation, and stiffness associated with arthritis.

Tolmetin glycinamide undergoes hydrolysis in the body to release tolmetin. The primary reaction involves the cleavage of the glycinamide moiety, which is facilitated by enzymatic activity. The resulting tolmetin retains its ability to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, thereby blocking the synthesis of prostaglandins from arachidonic acid. This inhibition is crucial for its anti-inflammatory effects .

The biological activity of tolmetin glycinamide is primarily attributed to its conversion into tolmetin. Studies have shown that tolmetin glycinamide exhibits greater potency than tolmetin sodium in inhibiting inflammation in animal models of arthritis. It effectively reduces paw swelling and alleviates degenerative bone changes associated with chronic inflammatory conditions . Moreover, it has demonstrated a lower propensity for gastrointestinal irritation compared to tolmetin sodium, making it a preferable option in certain therapeutic scenarios .

The synthesis of tolmetin glycinamide typically involves multiple steps:

  • Formation of Tolmetin: Tolmetin itself is synthesized from 1-methylindole through a series of reactions including aminomethylation, methylation, and acylation.
  • Conversion to Glycinamide: Tolmetin is then reacted with glycine or its derivatives under controlled conditions to form tolmetin glycinamide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Tolmetin glycinamide is primarily used in the treatment of inflammatory conditions such as:

  • Rheumatoid Arthritis: It helps manage symptoms and reduce inflammation.
  • Osteoarthritis: Provides relief from pain and discomfort associated with joint degeneration.
  • Acute Pain Management: Effective in treating acute flares of various painful conditions.

Its formulation as a prodrug allows for more sustained therapeutic effects with reduced side effects compared to traditional NSAIDs .

Interaction studies indicate that tolmetin glycinamide has a favorable profile concerning drug interactions. It does not potentiate the effects of coumarin-like drugs or alter blood levels of sulfonylureas or insulin. Its metabolism does not significantly interfere with other common medications, making it a safer choice for patients on multiple drug regimens .

Tolmetin glycinamide shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
IndomethacinIndole derivativeMore potent but higher gastrointestinal toxicity
ZomepiracArylacetic acid derivativeWithdrawn due to severe side effects
DiclofenacPhenylacetic acid derivativeSelective COX-2 inhibitor; higher risk of cardiovascular events
IbuprofenPropionic acid derivativeCommonly used; less potent anti-inflammatory effects compared to tolmetin
NaproxenPropionic acid derivativeLonger half-life; can cause gastrointestinal issues

Tolmetin glycinamide stands out due to its reduced gastrointestinal side effects and enhanced potency as an anti-inflammatory agent compared to many traditional NSAIDs .

Molecular Structure of Tolmetin Glycinamide

Tolmetin glycinamide is a glycinamide prodrug derivative of the nonsteroidal anti-inflammatory drug tolmetin . The compound is chemically designated as N-{[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl}glycine, representing a conjugated structure that combines the tolmetin pharmacophore with a glycine moiety [2] [14].

The molecular architecture of tolmetin glycinamide is built upon a five-membered pyrrole ring system that forms the heterocyclic core of the molecule [3]. This pyrrole ring exhibits characteristic aromatic properties with electron-rich π-electron delocalization throughout the ring structure [4]. The nitrogen atom at position 1 of the pyrrole ring carries a methyl substituent, which prevents metabolic reactions at this site and enhances the lipophilic character of the compound [10].

At position 5 of the pyrrole ring, a 4-methylbenzoyl group is attached, creating a significant structural feature that contributes to the compound's pharmacological activity [7]. This substituent consists of a benzoyl carbonyl group linked to a para-methylated benzene ring, forming an electron-withdrawing system that affects the electronic distribution within the entire molecular framework [19].

The glycine component is connected to the tolmetin structure through an amide linkage at position 2 of the pyrrole ring [11]. This connection involves a methylene bridge (-CH2-) that provides conformational flexibility to the molecule, followed by an amide bond (-C(=O)-NH-) that links to the glycine amino acid residue [20]. The glycine moiety terminates with a carboxylic acid functional group, making the compound a zwitterionic species under physiological conditions [4].

Molecular Formula and Weight Analysis

The molecular formula of tolmetin glycinamide is C17H18N2O4, indicating the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [2] [4]. This formula represents a molecular weight of 314.34 grams per mole, which is significantly higher than its parent compound tolmetin [12].

PropertyTolmetin GlycinamideTolmetinDifference
Molecular FormulaC17H18N2O4C15H15NO3+C2H3NO
Molecular Weight (g/mol)314.34257.28+57.06
Additional Functional UnitGlycine amide--NHCH2COOH

The molecular weight increase of 57.06 grams per mole corresponds precisely to the addition of the glycine amide moiety (-NHCH2COOH) to the tolmetin structure [3] [4]. This structural modification involves the incorporation of two additional carbon atoms, three hydrogen atoms, one nitrogen atom, and one oxygen atom compared to the parent tolmetin molecule [14].

The elemental composition analysis reveals that carbon constitutes approximately 65.01% of the molecular weight, hydrogen accounts for 5.77%, nitrogen represents 8.91%, and oxygen comprises 20.31% of the total molecular mass [4]. This distribution reflects the predominantly organic nature of the compound with significant heteroatom content that influences its chemical and physical properties [12].

Functional Group Characterization

Tolmetin glycinamide contains multiple distinct functional groups that contribute to its chemical behavior and biological activity [2]. Each functional group exhibits characteristic electronic properties and chemical reactivity patterns that determine the overall molecular behavior [21].

Functional GroupStructureElectronic PropertiesChemical Reactivity
Pyrrole RingFive-membered heterocyclic aromatic ringElectron-rich aromatic system with π-electron delocalizationSusceptible to electrophilic aromatic substitution
N-Methyl GroupMethyl group at N1 positionElectron-donating, increases electron density in pyrrolePrevents N-H reactivity, affects pyrrole electronics
Methylbenzoyl Groupp-Methylbenzoyl at C5 positionElectron-withdrawing from pyrrole, electron-donating to carbonylReactive carbonyl group, susceptible to nucleophilic attack
Benzoyl CarbonylC=O connecting pyrrole and benzeneElectron-withdrawing, polarized C=O bondSusceptible to nucleophilic addition, hydrogen bonding
Amide Bond-C(=O)-NH- linking tolmetin to glycineElectron-withdrawing, polarized C=O and N-H bondsHydrolyzable bond, cleaved by amidases in vivo
Carboxylic Acid-COOH terminal groupElectron-withdrawing, polarized C=O and O-H bondsIonizable at physiological pH, forms salts

The pyrrole ring system represents the central pharmacophore of the molecule, exhibiting aromatic character with enhanced electron density due to the nitrogen lone pair participation in the π-electron system [15]. The electron-rich nature of this heterocycle makes it susceptible to electrophilic aromatic substitution reactions, although the existing substituents provide steric and electronic protection [17].

The methylbenzoyl substituent at position 5 creates a conjugated system that extends the π-electron delocalization across the entire aromatic framework [7]. The carbonyl group within this substituent serves as both a hydrogen bond acceptor and an electrophilic center, contributing to molecular interactions with biological targets [19].

The amide functional group linking the tolmetin and glycine portions exhibits restricted rotation due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system [20]. This structural feature is crucial for the prodrug mechanism, as enzymatic hydrolysis of this bond releases the active tolmetin molecule in vivo [11].

The terminal carboxylic acid group possesses a predicted pKa value of 3.51 ± 0.10, indicating that it exists predominantly in its ionized form under physiological conditions [4]. This ionizable group significantly influences the compound's solubility characteristics and pharmacokinetic properties [12].

Structural Comparisons with Related Compounds

Tolmetin glycinamide shares structural similarities with several related compounds while exhibiting distinct differences that affect its pharmacological profile [8]. The most direct comparison involves the parent compound tolmetin and its sodium salt derivative [22].

Structural FeatureTolmetin GlycinamideTolmetinTolmetin Sodium
Core StructurePyrrole-basedPyrrole-basedPyrrole-based
N1 SubstitutionMethyl groupMethyl groupMethyl group
C5 Substitution4-Methylbenzoyl group4-Methylbenzoyl group4-Methylbenzoyl group
C2 SubstitutionAcetamidoacetic acidAcetic acidAcetic acid
Terminal GroupCarboxylic acidCarboxylic acidCarboxylate salt
Prodrug StatusYes (prodrug of tolmetin)No (active drug)No (active drug salt)

The structural modification that distinguishes tolmetin glycinamide from its parent compound involves the replacement of the simple acetic acid side chain with an acetamidoacetic acid moiety [14]. This change introduces an additional amide functional group and extends the carbon chain by two atoms, resulting in the incorporation of the glycine amino acid residue [3].

Comparative analysis of molecular properties reveals significant differences in physical characteristics between tolmetin glycinamide and related compounds [4] [12]:

PropertyTolmetin GlycinamideTolmetin
Molecular Weight (g/mol)314.34257.28
Melting Point (°C)200-202155-158
Hydrogen Bond Donors2 (N-H, O-H)1 (O-H)
Hydrogen Bond Acceptors5 (pyrrole N, C=O groups, O-H)4 (pyrrole N, C=O groups, O-H)
Predicted LogP1.8-2.22.7-3.0

The increased molecular weight and additional hydrogen bonding capacity of tolmetin glycinamide result in altered solubility characteristics compared to tolmetin [4]. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, reflecting the balance between lipophilic aromatic components and hydrophilic functional groups [12].

The structural relationship between tolmetin glycinamide and other amino acid conjugates of nonsteroidal anti-inflammatory drugs demonstrates a broader class of prodrug modifications [11]. Research has shown that several amino acid amides of tolmetin exhibit similar properties, with the glycine derivative being particularly notable for its enhanced potency and reduced gastrointestinal toxicity compared to the parent compound [11].

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

420.16852187 g/mol

Monoisotopic Mass

420.16852187 g/mol

Heavy Atom Count

31

UNII

323A00CRO9

Other CAS

87344-05-6

Wikipedia

Amtolmetin_guacil

Dates

Last modified: 08-15-2023

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